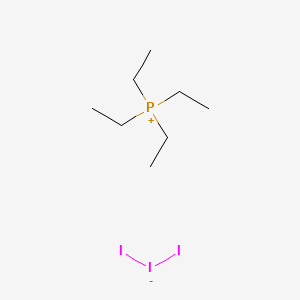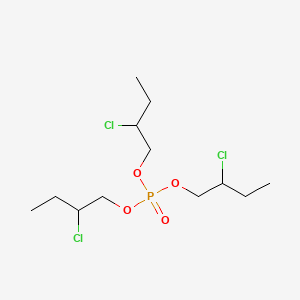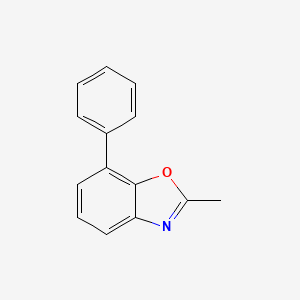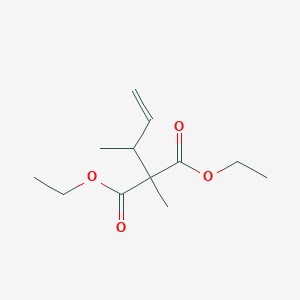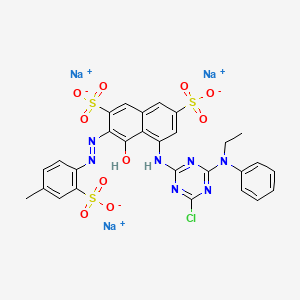
3-Biphenylacetic acid, 5-chloro-4'-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Biphenylacetic acid, 5-chloro-4’-methoxy- is an organic compound with the molecular formula C15H13ClO3 It is a derivative of biphenylacetic acid, featuring a chlorine atom at the 5-position and a methoxy group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenylacetic acid, 5-chloro-4’-methoxy- can be achieved through several steps:
Bromination of Biphenyl: Biphenyl is brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 4-bromobiphenyl.
Methoxylation: The 4-bromobiphenyl undergoes a methoxylation reaction with sodium methoxide to introduce the methoxy group at the 4’-position.
Chlorination: The methoxylated biphenyl is then chlorinated using thionyl chloride to introduce the chlorine atom at the 5-position.
Acetylation: Finally, the chlorinated biphenyl is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 3-Biphenylacetic acid, 5-chloro-4’-methoxy-.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Biphenylacetic acid, 5-chloro-4’-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
3-Biphenylacetic acid, 5-chloro-4’-methoxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Biphenylacetic acid, 5-chloro-4’-methoxy- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX). The presence of the methoxy and chlorine groups enhances its binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Biphenylacetic acid: Lacks the chlorine and methoxy groups, resulting in different chemical and biological properties.
5-Chloro-3-biphenylacetic acid: Similar structure but without the methoxy group.
4’-Methoxy-3-biphenylacetic acid: Similar structure but without the chlorine atom.
Uniqueness
3-Biphenylacetic acid, 5-chloro-4’-methoxy- is unique due to the presence of both the chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Properties
CAS No. |
75852-52-7 |
|---|---|
Molecular Formula |
C15H13ClO3 |
Molecular Weight |
276.71 g/mol |
IUPAC Name |
2-[3-chloro-5-(4-methoxyphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H13ClO3/c1-19-14-4-2-11(3-5-14)12-6-10(8-15(17)18)7-13(16)9-12/h2-7,9H,8H2,1H3,(H,17,18) |
InChI Key |
GGDOTGBOIHPILT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


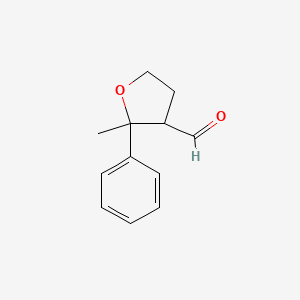
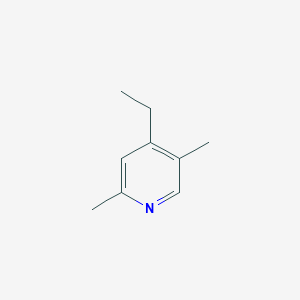

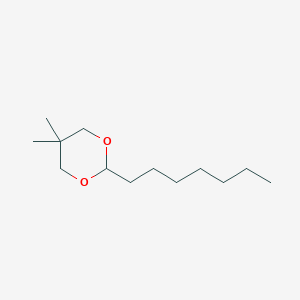
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
![1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol](/img/structure/B14442218.png)

![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)
